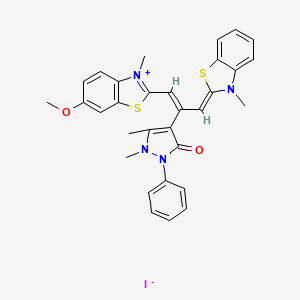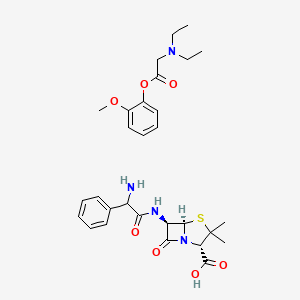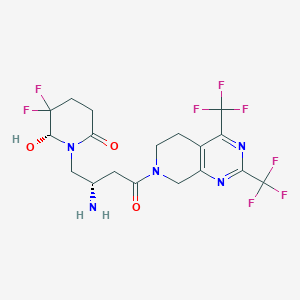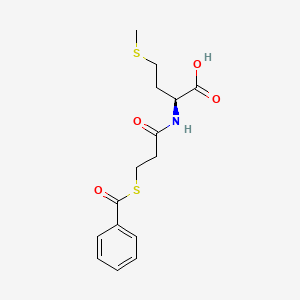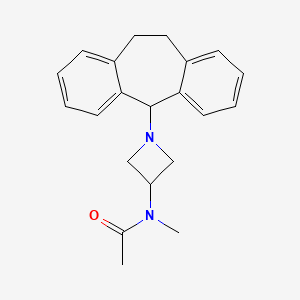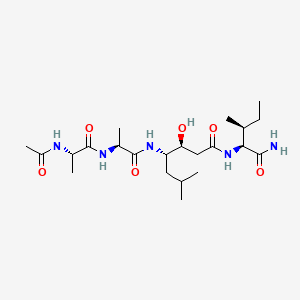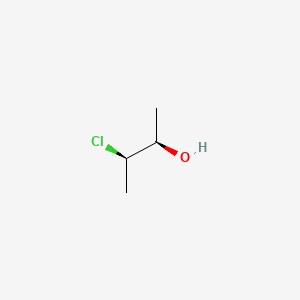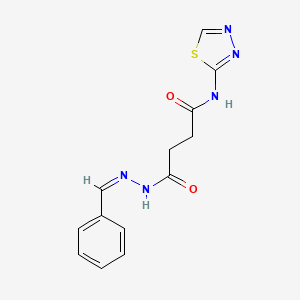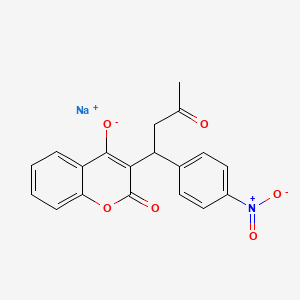
Yadanzioside N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yadanzioside N is a quassinoid glycoside isolated from the plant Brucea javanica (L.) Merr. Quassinoids are a class of degraded triterpenoids known for their diverse biological activities, including anti-cancer, anti-malarial, and anti-inflammatory effects . This compound, along with its related compounds yadanziosides K, M, and O, has been studied for its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of yadanzioside N involves the isolation of the compound from the seeds of Brucea javanica. The process typically includes extraction, purification, and structural elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . The aglycone of yadanzioside O, a related compound, can be prepared from brusatol, indicating a possible synthetic route for this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification from Brucea javanica. The process would require optimization of extraction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Yadanzioside N undergoes various chemical reactions typical of quassinoid glycosides. These include:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a model compound for studying the reactivity of quassinoid glycosides.
Biology: Investigating its effects on cellular processes and pathways.
Medicine: Exploring its anti-cancer and anti-malarial properties.
Industry: Potential use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of yadanzioside N involves its interaction with molecular targets and pathways within cells. Quassinoids, including this compound, are known to inhibit protein synthesis and induce apoptosis in cancer cells . The specific molecular targets and pathways involved in these effects are still under investigation, but they likely include key regulatory proteins and signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Yadanzioside N is structurally related to other quassinoid glycosides such as yadanziosides K, M, and O . These compounds share similar biological activities but may differ in their potency and specificity.
Uniqueness
This compound is unique in its specific structural features and biological activities. Its distinct glycosidic moiety and aglycone structure contribute to its unique properties compared to other quassinoids.
Properties
CAS No. |
101560-01-4 |
|---|---|
Molecular Formula |
C34H46O16 |
Molecular Weight |
710.7 g/mol |
IUPAC Name |
methyl (1R,2S,6R,8S,9S,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate |
InChI |
InChI=1S/C34H46O16/c1-12(2)13(3)8-19(36)50-24-26-33-11-46-34(26,31(44)45-6)28(42)23(40)25(33)32(5)15(9-18(33)49-29(24)43)14(4)7-16(27(32)41)47-30-22(39)21(38)20(37)17(10-35)48-30/h7-8,12,14-15,17-18,20-26,28,30,35,37-40,42H,9-11H2,1-6H3/b13-8+/t14-,15+,17-,18-,20-,21+,22-,23-,24?,25-,26-,28?,30-,32+,33-,34?/m1/s1 |
InChI Key |
YSFALLIAQRJCQF-IMMXKFRFSA-N |
Isomeric SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H](C(C([C@@H]4C(C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)
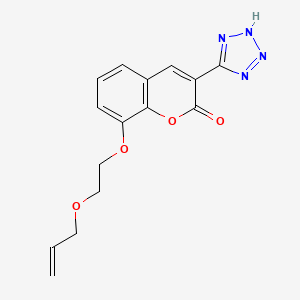
![8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12752011.png)

